N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE
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Overview
Description
N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of individual heterocyclic components, followed by their coupling through various organic reactions such as nucleophilic substitution, cyclization, and amide formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while substitution on the piperidine ring can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its molecular targets.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: Similar structure with a furan ring instead of a thiophene ring.
N-(5-methylisoxazol-3-yl)-2-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE lies in its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-8-14(21-25-11)18-15(23)9-22-5-2-12(3-6-22)16-19-20-17(24-16)13-4-7-26-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPKRCQFFNBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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